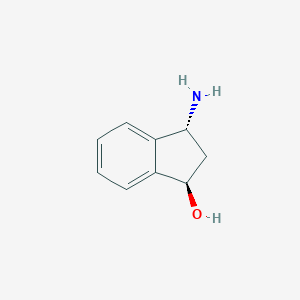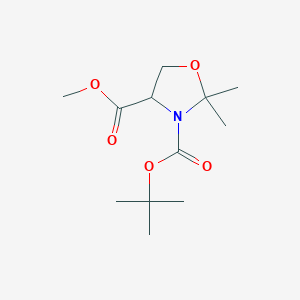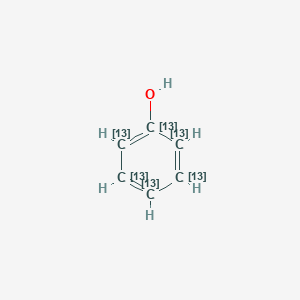
Phenol-13C6
Descripción general
Descripción
Phenol-13C6 is a building block that has been used in the synthesis of 13C6-labeled metabolites of (±)-asenapine .
Synthesis Analysis
Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The synthesis of phenolic compounds involves methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation .Molecular Structure Analysis
Phenol-13C6 has a molecular formula of 13C6H6O. Its average mass is 100.067 Da and its monoisotopic mass is 100.061996 Da .Chemical Reactions Analysis
Phenols are highly reactive towards electrophilic aromatic substitution . They undergo oxidation to yield a quinone .Physical And Chemical Properties Analysis
Phenol-13C6 has a density of 1.1±0.1 g/cm3. Its index of refraction is 1.553, and its molar refractivity is 28.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Anaerobic Biodegradation
Phenol-13C6 has been used in the study of anaerobic biodegradation . Researchers have analyzed bacterial populations involved in two different degradation kinetics. The study found that Clostridium sp. and Anaerobranca sp. were the microorganisms majorly present under mesophilic and thermophilic conditions, respectively . These microorganisms have been already referenced in the literature as microorganisms involved in phenol degradation .
Environmental Analysis
Phenol-13C6 is used in environmental analysis . It can be used to trace the degradation of phenol in various environmental conditions and understand the impact of pollutants in the environment .
Proteomics
In the field of proteomics, Phenol-13C6 is used as a tracer . It helps in the identification and quantification of proteins in complex mixtures .
Synthetic Intermediates
Phenol-13C6 serves as a synthetic intermediate . It is used in the synthesis of other compounds, contributing to various fields of research .
Priority Pollutants
Phenol-13C6 is used in the study of priority pollutants . These are a set of chemical pollutants identified by the U.S. Environmental Protection Agency (EPA) that pose significant risks to public health or the environment .
Protein Expression
Phenol-13C6 is suitable for use in protein expression . It can be used to label proteins, which can then be detected and quantified in proteomic studies .
Mecanismo De Acción
Target of Action
Phenol-13C6, a variant of phenol, is primarily used as an antiseptic and disinfectant . It is active against a wide range of microorganisms, including some fungi and viruses . Phenol-13C6 has been used to disinfect skin, relieve itching, and as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Additionally, it is used in surgical ingrown toenail treatment, a process termed phenolization .
Mode of Action
Phenol-13C6, like its parent compound phenol, interacts with proteins and lipids in the cell membrane, leading to cell lysis and death . It can also denature proteins and disrupt cell membranes, leading to leakage of cell contents .
Biochemical Pathways
Phenol-13C6, as a phenolic compound, is involved in the phenylpropanoid biosynthetic pathway . Phenylalanine ammonia lyase is a prime enzyme for this pathway, connecting primary metabolism to secondary metabolism . During harsh environmental conditions, phenolic compounds are synthesized and accumulated in the host plant to emerge from that stress .
Pharmacokinetics
Phenol, the parent compound, is known to be rapidly absorbed through the skin . It is expected that Phenol-13C6 would have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Phenol-13C6 action is the disruption of microbial cell structures, leading to cell death . In humans, exposure to phenol can cause damage to organs such as the central nervous system, kidneys, liver, pancreas, and spleen . It is also suspected of causing genetic defects .
Action Environment
The action of Phenol-13C6 can be influenced by environmental factors. For instance, its efficacy as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and temperature . It should be stored refrigerated (-5°C to 5°C) and desiccated, and protected from light .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480397 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol-13C6 | |
CAS RN |
89059-34-7 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
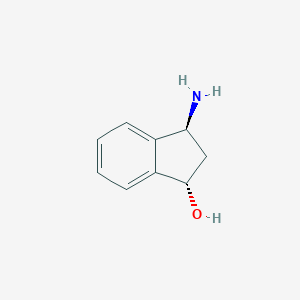
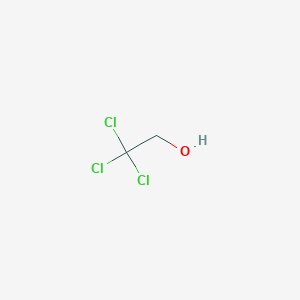
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
